4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 881040-96-6
VCID: VC2013867
InChI: InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16)
SMILES: C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 881040-96-6

Cat. No.: VC2013867

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one - 881040-96-6

Specification

CAS No. 881040-96-6
Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
IUPAC Name 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16)
Standard InChI Key RRRIOKRJWOOFTH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN

Introduction

Chemical Identity and Structure

4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 881040-96-6) is a heterocyclic compound belonging to the pyrazolone class. It features a core pyrazolone scaffold with a 3-chlorophenyl substituent at position 5 and a 2-aminoethyl group at position 4. The molecular structure contains multiple functional groups including a ketone, a primary amine, and an aromatic ring with halogen substitution, contributing to its chemical reactivity and potential biological activity.

Basic Properties

The compound possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
IUPAC Name4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one
CAS Registry Number881040-96-6
AppearanceNot specified in literature

Structural Identifiers

For precise identification and database referencing, the following structural identifiers are available:

Identifier TypeValue
Standard InChIInChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16)
Standard InChIKeyRRRIOKRJWOOFTH-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN
PubChem Compound ID4715329

Synthesis Methods

General Synthetic Routes

Synthesis of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically follows methods similar to those used for related pyrazolone derivatives. Several potential synthetic approaches can be inferred from literature on related compounds:

Condensation with Hydrazine Derivatives

One probable synthetic route involves the reaction of appropriate β-keto esters with hydrazine or its derivatives. This approach is commonly employed for synthesizing the pyrazolone core structure . For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, this might involve:

  • Preparation of a β-keto ester containing the 3-chlorophenyl group

  • Reaction with hydrazine to form the pyrazolone ring

  • Subsequent modification to introduce the 2-aminoethyl substituent

Masamune-Claisen Type Condensation

Literature suggests that for similar compounds, a synthetic pathway involving Masamune-Claisen type condensation has been successful. From search result , we can infer a potential three-step synthesis:

  • Starting with a protected β-alanine derivative

  • Formation of a β-keto ester through condensation

  • Treatment with hydrazine derivatives to obtain the pyrazolone ring

  • Deprotection to yield the free primary amine

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one are essential for its characterization and application development:

PropertyValue
Physical StatePresumed solid at room temperature
SolubilityLikely soluble in polar organic solvents
Melting PointNot specified in available literature
LogPNot specified in available literature

Chemical Reactivity

The chemical reactivity of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can be inferred from its functional groups:

  • The primary amine group (-NH2) can participate in nucleophilic substitution reactions, acylation, and can form imines with aldehydes and ketones

  • The pyrazolone ring can undergo various tautomeric forms, affecting its reactivity

  • The presence of the 3-chlorophenyl group may influence electron distribution and modify the reactivity of adjacent functional groups

  • The compound potentially exhibits acid-base properties due to the presence of both acidic (NH of pyrazolone) and basic (primary amine) groups

Tautomerism

Like many pyrazolone derivatives, 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one likely exhibits tautomerism. Based on studies of related compounds, it may exist in various tautomeric forms:

  • OH-tautomer (5-hydroxy-1H-pyrazole form)

  • NH-tautomer (1H-pyrazol-5(4H)-one form)

The predominant tautomeric form may depend on solvent polarity and hydrogen bonding capabilities .

Spectroscopic Characterization

Infrared Spectroscopy

For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, characteristic IR absorption bands would likely include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amine)3300-3500
N-H stretching (pyrazolone)3200-3300
C=O stretching1650-1700
C=N stretching1590-1620
C-Cl stretching730-770

¹H NMR Spectroscopy

Anticipated ¹H NMR signals for 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one would include:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic protons7.2-7.6Multiple signals
NH (pyrazolone)10.5-11.5Broad singlet
CH₂ (adjacent to amine)2.8-3.1Triplet
CH₂ (adjacent to pyrazolone)2.4-2.7Triplet
NH₂1.8-2.2Broad singlet

¹³C NMR Spectroscopy

Expected ¹³C NMR signals would include:

Carbon TypeExpected Chemical Shift (ppm)
C=O155-165
Aromatic carbons120-140
C-Cl130-135
C-N (pyrazolone)145-155
CH₂ (aminoethyl)30-45

Mass Spectrometry

In mass spectrometric analysis, the compound would likely display:

  • Molecular ion peak at m/z 237.68 (corresponding to the molecular weight)

  • Fragment ions resulting from the cleavage of the aminoethyl group

  • Characteristic chlorine isotope pattern (M and M+2 peaks in approximately 3:1 ratio)

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for developing derivatives with enhanced properties:

Key Structural Features

  • The pyrazolone core is essential for many biological activities associated with this class of compounds

  • The 3-chlorophenyl substituent may enhance lipophilicity and membrane permeability

  • The aminoethyl side chain provides a basic center that could influence:

    • Solubility profiles

    • Receptor interactions

    • Pharmacokinetic properties

Modification Strategies

Potential modification strategies to enhance activity or properties might include:

Modification SitePotential ModificationsExpected Effect
Pyrazolone NHAlkylation/acylationAltered hydrogen bonding; improved stability
Chlorophenyl groupDifferent halogens or positionsModified lipophilicity and electronic effects
Aminoethyl chainChain length variationChanged flexibility and binding properties
Amino groupAlkylation, acylationModified basicity; additional interactions

Analytical Methods

Chromatographic Analysis

For purity assessment and quantification, the following methods would be suitable:

  • High-Performance Liquid Chromatography (HPLC)

    • Stationary phase: C18 reversed-phase column

    • Mobile phase: Mixture of acetonitrile and buffer

    • Detection: UV at approximately 254-280 nm

  • Thin-Layer Chromatography (TLC)

    • Stationary phase: Silica gel

    • Mobile phase: Appropriate mixture of ethyl acetate, hexane, and methanol

    • Visualization: UV light and appropriate staining reagents

TestAcceptance Criteria
HPLC purity≥98.0%
AppearanceSolid (color not specified)
IdentificationPositive by IR, NMR and MS
Water content≤0.5%
Residual solventsWithin acceptable limits

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